Product packaging for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine(Cat. No.:)

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10904685
M. Wt: 259.05 g/mol
InChI Key: JABBZIDTSRKZEA-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a versatile halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial synthetic intermediate for constructing more complex molecules. The iodine atom at the 2-position is an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, and amine substituents . This makes it a valuable building block for creating targeted libraries of compounds for structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Derivatives of this core have been extensively investigated as potent inhibitors of various protein kinases (e.g., CK2, EGFR, B-Raf, CDKs) and are considered promising agents in targeted cancer therapy . Beyond oncology, this scaffold has shown potential in developing anti-infective agents, with some derivatives exhibiting antibacterial, antibiofilm, and anti-quorum-sensing activities . Furthermore, halogenated pyrazolo[1,5-a]pyrimidines are also explored for their photophysical properties, finding applications in the development of fluorescent biomarkers, chemosensors, and organic materials . Researchers can leverage this compound as a foundational starting material to access novel compounds for pharmaceutical development and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B10904685 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

2-iodo-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6IN3/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3

InChI Key

JABBZIDTSRKZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Iodo 5 Methylpyrazolo 1,5 a Pyrimidine and Its Analogs

Established Synthetic Pathways to the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold

The construction of the pyrazolo[1,5-a]pyrimidine core is primarily achieved through the reaction of 3-aminopyrazoles with various 1,3-bielectrophilic partners. nih.gov This approach allows for versatile structural modifications at multiple positions of the heterocyclic system. nih.gov

Cyclocondensation Reactions Involving 3-Aminopyrazoles

The most prevalent method for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbme.hu This reaction can be catalyzed by acids or bases and involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov

Various reagents and conditions have been employed to facilitate this transformation. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds can be promoted by catalysts like Lewis acids or bases. nih.gov Specific examples include the use of phosphorus oxychloride with N,N-dimethylaniline for the reaction of 1H-pyrazol-5-amine derivatives with methyl-3-oxobutanoate. mdpi.com Another approach involves the reaction of 5-aminopyrazole with α,β-unsaturated carbonyl compounds in the presence of KHSO4 in an aqueous medium. bme.humdpi.com The reaction of 3-aminopyrazoles with enaminones is also a well-established route to this scaffold. bme.huresearchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
3-Aminopyrazole (B16455)1,3-Dicarbonyl CompoundAcid or BasePyrazolo[1,5-a]pyrimidine
1H-Pyrazol-5-amineMethyl-3-oxobutanoatePOCl3, N,N-dimethylanilineSubstituted Pyrazolo[1,5-a]pyrimidine
5-Aminopyrazoleα,β-Unsaturated CarbonylKHSO4, H2OPyrazolo[1,5-a]pyrimidine
3-AminopyrazoleEnaminoneVariousPyrazolo[1,5-a]pyrimidine

Multicomponent Approaches for Pyrazolo[1,5-a]pyrimidine Formation

Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted pyrazolo[1,5-a]pyrimidines in a one-pot synthesis, which is advantageous in terms of time, energy, and waste reduction. ijcrt.org A common MCR involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the in-situ formation of an imine, followed by a nucleophilic attack and subsequent cyclization. nih.gov

Rhodium-catalyzed MCRs have also been developed, for example, reacting aldehydes, aminopyrazoles, and sulfoxonium ylides to yield a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.govnih.gov Another example is a one-pot, five-component reaction involving substituted aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate, catalyzed by silver triflate. ijcrt.org

ComponentsCatalyst/ConditionsProduct Type
3-Amino-1H-pyrazole, Aldehyde, Active Methylene CompoundVariousHighly Substituted Pyrazolo[1,5-a]pyrimidine
Aldehyde, Aminopyrazole, Sulfoxonium YlideRhodium ComplexSubstituted Pyrazolo[1,5-a]pyrimidine
Aromatic Aldehyde, Barbituric Acid, Ethyl Acetoacetate, Hydrazine Hydrate, Ammonium AcetateSilver TriflatePyrazolo-pyrido-pyrimidine-diones

Alternative Ring-Closure Strategies

Beyond the traditional cyclocondensation and multicomponent reactions, other innovative ring-closure strategies have been developed. One such method involves a [4+2] cycloaddition reaction of acyclic precursors, which can be performed in a one-pot manner and is scalable. nih.gov Another strategy utilizes the ring-opening of 1-methyluracil (B15584) induced by an aminopyrazole, leading to the formation of a 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine. nih.gov Furthermore, palladium-catalyzed C-C bond formation has been employed to generate the fused pyrimidine ring. nih.gov

Regioselective Introduction of the Iodo Substituent at Position 2

The introduction of an iodine atom at a specific position of the pyrazolo[1,5-a]pyrimidine scaffold is a crucial step for further functionalization through cross-coupling reactions.

Direct Iodination Strategies Utilizing Iodine Reagents

Direct iodination of the pre-formed pyrazolo[1,5-a]pyrimidine ring system is a common approach. The regioselectivity of this reaction is a key consideration. While many methods focus on iodination at the C3 position, strategies for C2 iodination are also of interest.

Reagents such as N-iodosuccinimide (NIS) have been used for the iodination of pyrazolo[1,5-a]pyrimidines. researchgate.net By carefully controlling the stoichiometry of pyrazolo[1,5-a]pyrimidine to NIS, selective mono- or di-iodination can be achieved. researchgate.net For the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a multi-step process starting from 5-amino-3-methylpyrazole and diethyl malonate involves a chlorination step using phosphorus oxychloride, which can be followed by further modifications. nih.gov

A green and efficient method for the 5-iodination of pyrimidine bases involves using molecular iodine in the presence of sodium nitrite (B80452) in acetonitrile (B52724) at room temperature. heteroletters.org Another environmentally friendly approach for the C5-iodination of pyrimidines utilizes solid-state grinding of the substrate with iodine and a nitrate (B79036) salt, such as silver nitrate, under solvent-free conditions. mdpi.com

SubstrateIodinating AgentConditionsProduct
Pyrazolo[1,5-a]pyrimidineN-Iodosuccinimide (NIS)Varied StoichiometryMono- or Di-iodinated Pyrazolo[1,5-a]pyrimidine
Pyrimidine BaseI2 / NaNO2Acetonitrile, Room Temperature5-Iodopyrimidine
PyrimidineI2 / AgNO3Solvent-free, GrindingC5-Iodopyrimidine

Oxidative Halogenation via Radical Pathways

Oxidative halogenation presents an alternative to direct electrophilic substitution. A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K2S2O8). nih.govacs.org This cascade reaction involves cyclization followed by oxidative halogenation. nih.gov While this specific method leads to 3-halogenation, the principles of oxidative halogenation could potentially be adapted for regioselective iodination at other positions. Mechanistic studies involving radical scavengers in some of these reactions have suggested that non-radical pathways may also be operative. nih.gov

A visible-light-mediated, photocatalyst-free iodination of heteroarenes, including pyrazolo[1,5-a]pyrimidines, has been developed using diacetoxyiodobenzene (B1259982) (PIDA) as the iodinating agent. researchgate.net This method offers a novel approach to C-H iodination.

ReactantsReagentsConditionsProduct
Aminopyrazole, Enaminone/Chalcone, Sodium HalideK2S2O8Aqueous Medium3-Halo-pyrazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrimidineDiacetoxyiodobenzene (PIDA)Visible LightIodinated Pyrazolo[1,5-a]pyrimidine

Electrocatalytic and Transition Metal-Catalyzed Iodination Methods

The introduction of an iodine atom onto the pyrazolo[1,5-a]pyrimidine scaffold is a critical transformation, as the resulting organoiodide serves as a versatile intermediate for further functionalization through cross-coupling reactions. rsc.org While traditional iodination methods often require harsh conditions and stoichiometric reagents, modern approaches leverage electrocatalysis and transition metal catalysis to achieve milder and more selective iodination.

Recent advancements include the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in conjunction with potassium iodide. This system facilitates the regioselective C3 iodination of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions. rsc.orgnih.gov The reaction proceeds via an electrophilic substitution mechanism, where PIDA is believed to activate the iodide source. rsc.org This method is noted for its environmental friendliness, employing water as a green solvent. rsc.org

Transition metal-catalyzed methods, particularly those involving palladium, have also been explored for the functionalization of the pyrazolo[1,5-a]pyrimidine core, although direct C-H iodination catalyzed by these metals is less common than cross-coupling applications of pre-halogenated substrates. nih.gov However, iodine-catalyzed three-component reactions of aminopyrazoles, chalcones, and diselenides have been developed, where iodine plays a crucial role in both the cyclization and subsequent C-H selenylation, suggesting its potential as a catalyst in related C-H functionalization reactions. rsc.org

Table 1: Comparison of Iodination Methods for Pyrazolo[1,5-a]pyrimidines
MethodReagentsConditionsSelectivityYieldReference
Hypervalent Iodine(III)PIDA, KIWater, Room TempC3Good to Excellent rsc.orgnih.gov
N-Iodosuccinimide (NIS)NISVariesMono- or di-iodination depending on stoichiometryGood researchgate.net
Iodine MonochlorideIClChloroform, Room TempC3- journalagent.com

Strategies for the Introduction of the Methyl Substituent at Position 5

The presence of a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring can significantly influence the molecule's biological activity. Synthetic strategies to introduce this substituent can be broadly categorized into precursor-based approaches and post-cyclization modifications.

The most direct method for installing a methyl group at the 5-position involves the use of a precursor that already contains the desired methyl-substituted pyrimidine ring fragment. This is typically achieved through the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent that bears a methyl group at the appropriate position. nih.gov For instance, the reaction of a 3-aminopyrazole with acetylacetone (B45752) (2,4-pentanedione) will yield a pyrazolo[1,5-a]pyrimidine with methyl groups at both the 5- and 7-positions. To achieve selective methylation at the 5-position, an unsymmetrical β-dicarbonyl compound is required.

Introducing a methyl group after the formation of the pyrazolo[1,5-a]pyrimidine ring system presents a different synthetic challenge. Direct C-H methylation of heteroaromatic compounds is an active area of research but can be difficult to control regioselectively. A more common strategy involves the functionalization of a pre-existing group at the 5-position. For example, a 5-halo- or 5-hydroxypyrazolo[1,5-a]pyrimidine could potentially be converted to the 5-methyl derivative through cross-coupling reactions or other functional group interconversions. However, the literature more frequently describes the synthesis of derivatives starting from precursors already containing the 5-methyl group. ias.ac.in

Tandem and Cascade Reactions for Concurrent Functionalization

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. In the context of pyrazolo[1,5-a]pyrimidine synthesis, these strategies have been employed to construct the heterocyclic core and introduce functionality simultaneously.

A notable example is the K₂S₂O₈-promoted tandem cyclization/oxidative halogenation method. This reaction allows for the synthesis of 3-iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (B11842314) from a 5-aminopyrazole and a 1,3-bis-electrophilic reagent in a one-pot process. Another approach involves a palladium-catalyzed intramolecular cross-dehydrogenative coupling, which has been used to synthesize fused pyrazolo[1,5-a]pyrimidines. acs.org This tandem reaction proceeds through condensation followed by an intramolecular C-H activation and C-C bond formation. acs.org

Three-component reactions are also a powerful tool for the rapid assembly of complex pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often involve an aminopyrazole, an aldehyde, and an active methylene compound, leading to highly substituted products in a single step. nih.gov

Green Chemistry Approaches in the Synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The use of water as a solvent in the hypervalent iodine(III)-mediated iodination of pyrazolo[1,5-a]pyrimidines is a prime example of a green synthetic method. rsc.org This avoids the use of volatile organic solvents, which are often flammable and toxic. Microwave-assisted synthesis has also emerged as a green technique, as it can significantly reduce reaction times and improve yields. nih.govrsc.org Solvent-free reactions, where the reactants are heated together without a solvent, represent another important green strategy. researchgate.net

Furthermore, the use of catalysts, such as iodine in the three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines, is a key principle of green chemistry as it allows for reactions to proceed under milder conditions and with higher atom economy. rsc.org The development of synthetic protocols using benign reagents and generating non-toxic byproducts is a continuous goal in this area. rsc.org For instance, the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines can generate methanol, dimethylamine, and water as byproducts, which are relatively benign and can potentially be recovered. rsc.org

Table 2: Green Chemistry Metrics in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Green ApproachExampleAdvantagesReference
Aqueous MediaHypervalent iodine(III)-mediated iodinationReduced use of volatile organic solvents rsc.org
Microwave-Assisted SynthesisCyclocondensation of β-enaminones with aminopyrazolesShorter reaction times, higher yields nih.govrsc.org
Solvent-Free ConditionsCondensation of methyl ketones with N,N-dimethylformamide-dimethylacetalReduced waste, simplified workup rsc.orgresearchgate.net
CatalysisI₂-catalyzed three-component reactionMilder conditions, higher atom economy rsc.org

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic methods.

The cyclocondensation reaction of 3-aminopyrazoles with β-dicarbonyl compounds is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. nih.gov The mechanism involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to form the fused pyrimidine ring. nih.gov The regioselectivity of this reaction is influenced by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound.

For the iodination using hypervalent iodine(III) reagents, mechanistic studies suggest an electrophilic substitution pathway. rsc.org The hypervalent iodine reagent is believed to generate a more electrophilic iodine species, which then attacks the electron-rich pyrazolo[1,5-a]pyrimidine ring, typically at the C3 position. rsc.org

In palladium-catalyzed tandem reactions, the proposed mechanism often begins with the condensation of the starting materials, followed by coordination of the palladium catalyst. acs.org Subsequent steps can involve oxidative addition, migratory insertion, and reductive elimination to form the final product. acs.org For instance, in the synthesis of fused pyrazolo[1,5-a]pyrimidines via intramolecular cross-dehydrogenative coupling, a plausible mechanism involves the formation of a vinyl palladium intermediate followed by an intramolecular attack and reductive elimination. acs.org

Reaction Mechanism Elucidation for Halogenation and Alkylation Steps

The introduction of substituents onto the pyrazolo[1,5-a]pyrimidine core via halogenation and alkylation is governed by the intrinsic electronic properties of this bicyclic heterocyclic system. The mechanisms for these transformations are highly regioselective.

Halogenation Mechanism

The direct electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine ring system is a well-documented process that exhibits high regioselectivity. Overwhelmingly, studies show that this reaction occurs at the C3 position of the pyrazole moiety. rsc.orgnih.govnih.gov This preference is attributed to the C3 carbon being the most nucleophilic and electron-rich site in the scaffold, making it the primary target for electrophilic attack. While the target compound is a 2-iodo derivative, direct halogenation of the parent ring leads to the 3-halo product. The synthesis of the 2-iodo isomer would likely necessitate a different synthetic pathway, possibly involving the construction of the pyrazole ring from a pre-iodinated precursor. nih.gov

A prominent and environmentally friendly method for C3-iodination employs a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in combination with a halide salt like potassium iodide (KI). rsc.orgnih.gov The reaction mechanism is proposed to proceed via the following steps:

Formation of Electrophilic Halogen Species: The hypervalent iodine(III) reagent activates the iodide salt through ligand exchange, forming an intermediate that generates a potent electrophilic iodine species (conceptually "I⁺"). nih.gov

Electrophilic Attack: The electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring attacks the electrophilic iodine species. This forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate.

Deprotonation: A base, which can be the solvent (e.g., water) or another species in the mixture, abstracts the proton from the C3 carbon, restoring the aromaticity of the heterocyclic system and yielding the final C3-iodinated product. nih.gov

This electrophilic substitution mechanism is supported by studies using various pyrazolo[1,5-a]pyrimidine derivatives, which consistently yield C3-halogenated products in good to excellent yields under mild, aqueous conditions. rsc.orgnih.gov

Table 1: Conditions for Regioselective C3-Iodination of Pyrazolo[1,5-a]pyrimidines
SubstrateReagentsSolventTemperatureYieldReference
2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineKI, PIDAH₂ORoom Temp87% rsc.org
2,5,7-trimethylpyrazolo[1,5-a]pyrimidineKI, PIDAH₂ORoom Temp87-95%
7-Phenylpyrazolo[1,5-a]pyrimidineKI, PIDAH₂ORoom Temp89% rsc.org
Pyrazolo[1,5-a]pyrimidineNaI, K₂S₂O₈H₂O80 °CHigh

Alkylation Mechanism

In contrast to electrophilic attack on carbon, the alkylation of pyrazolo[1,5-a]pyrimidines with alkyl halides, such as methyl iodide, occurs at a ring nitrogen atom. Spectroscopic studies have confirmed that the addition of the alkyl group takes place at the N(4) atom of the pyrimidine fragment. researchgate.net This nitrogen is the most nucleophilic site available for alkylation.

The mechanism is a direct nucleophilic substitution (S_N2) reaction:

The lone pair of electrons on the N(4) atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., the methyl group of methyl iodide).

This attack occurs in a single concerted step, leading to the formation of a new nitrogen-carbon bond and the simultaneous displacement of the halide ion (e.g., iodide).

The final product is a quaternary pyrimidinium salt, specifically the 4-alkylpyrazolo[1,5-a]pyrimidinium iodide.

Role of Catalytic Systems in Direct Functionalization

Catalytic systems, particularly those based on transition metals like palladium, have revolutionized the synthesis of complex pyrazolo[1,5-a]pyrimidine analogs. These catalysts enable direct C-H functionalization, a powerful strategy that allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from an unactivated C-H bond, bypassing the need for pre-functionalized substrates like organohalides or organometallics. nih.govencyclopedia.pub

Palladium (Pd) catalysts are exceptionally versatile in this regard, promoting reactions such as direct arylation and vinylation. These reactions offer high atom economy and synthetic efficiency. The regioselectivity of these transformations can be finely tuned, with functionalization occurring at either the C3 or C7 positions depending on the specific catalytic system and reaction conditions. nih.govencyclopedia.pub

Key aspects of these catalytic systems include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and the ancillary ligand (e.g., Xantphos, dppf, BrettPhos) is critical in controlling reactivity and selectivity. nih.govnih.gov

Regiocontrol: The electronic properties of the coupling partners can direct the functionalization. For instance, coupling with π-deficient aryl halides tends to favor arylation at the highly nucleophilic C3 position. Conversely, specific ligand and base combinations can steer the reaction toward the C7 position. nih.govencyclopedia.pub

Reaction Types: Beyond direct arylation, palladium catalysts are instrumental in classical cross-coupling reactions like Suzuki and Sonogashira, which utilize a halogenated pyrazolo[1,5-a]pyrimidine (such as a 3-iodo or 7-chloro derivative) to introduce a wide array of functional groups. nih.govnih.gov

Rhodium (Rh) and Copper (Cu) based systems have also been employed for multicomponent reactions and specific C-C bond formations, further expanding the toolkit for derivatizing the pyrazolo[1,5-a]pyrimidine core. nih.gov

Table 2: Catalytic Systems for Direct Functionalization of Pyrazolo[1,5-a]pyrimidines
Catalyst SystemTarget PositionFunctionalization TypeKey FeaturesReference
Palladium (Pd) with various ligandsC3 or C7C-H ArylationRegioselectivity is tunable based on ligands and reactants. nih.govencyclopedia.pub
PdCl₂(dppf)C3Suzuki CouplingCouples boronic acids with a halogenated scaffold. nih.gov
BrettPhoss Pd G3C(sp²)-NBuchwald–Hartwig AminationForms C-N bonds from an aryl halide precursor. nih.gov
Rhodium (Rh)MultipleMulticomponent SynthesisConstructs highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov
Copper (I) IodideC7Androstenol derivative synthesisEfficient C-N bond formation for creating fluorescent probes. nih.gov

Spectroscopic and Crystallographic Analysis for Structural Elucidation of 2 Iodo 5 Methylpyrazolo 1,5 a Pyrimidine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, both ¹H and ¹³C NMR are instrumental. researchgate.netcdnsciencepub.com

In the ¹H NMR spectrum of a 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine derivative, the methyl group protons typically appear as a distinct singlet, with its chemical shift providing initial clues about its position on the pyrimidine (B1678525) ring. researchgate.net A simple method for distinguishing between 5-methyl and 7-methyl isomers is based on the carbon chemical shift of the methyl group or the fine structure of its proton signal. researchgate.netcdnsciencepub.comingentaconnect.com The protons on the pyrimidine and pyrazole (B372694) rings exhibit characteristic chemical shifts and coupling patterns that are crucial for assigning their positions. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are sensitive to the electronic effects of substituents. researchgate.net For instance, the carbon atom bonded to the iodine (C-2) will experience a significant upfield shift due to the heavy atom effect. The unambiguous assignment of all carbon resonances is often achieved through two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. researchgate.net These advanced techniques are essential for confirming the regioselectivity of synthesis and for the definitive structural assignment of new derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazolo[1,5-a]pyrimidine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-36.1596.86
H-67.22107.66
H-77.37145.0
CH₃2.4520.08

Note: The data presented is illustrative and based on typical values found in the literature for similar pyrazolo[1,5-a]pyrimidine structures. researchgate.netclockss.org Actual values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique is particularly important for newly synthesized compounds to ensure the correct elemental composition. For this compound (C₇H₆IN₃), HRMS would provide an exact mass measurement that corresponds to this specific combination of atoms. nih.govbldpharm.com

The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a high degree of mass accuracy, typically to four or five decimal places. This precision allows for differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion peak is also highly informative, especially due to the presence of iodine, which has a distinctive isotopic signature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of different bonds within a molecule. For a this compound derivative, the IR spectrum would exhibit specific absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Methyl C-H stretching and bending: Found in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

C=N and C=C stretching: Characteristic of the pyrazolo[1,5-a]pyrimidine ring system, appearing in the 1500-1650 cm⁻¹ region.

C-I stretching: This vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹.

The presence and position of these bands help to confirm the presence of the key functional groups within the molecule. clockss.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazolo[1,5-a]pyrimidine core is a chromophore, and its UV-Vis spectrum is characterized by absorption bands that can be influenced by the nature and position of substituents. rsc.org The absorption spectra of these compounds typically show a main band that can be assigned to an intramolecular charge transfer process. rsc.org The position and intensity of these absorption bands can be affected by the solvent polarity, providing further insight into the electronic nature of the molecule.

X-ray Diffraction Analysis of Related Pyrazolo[1,5-a]pyrimidine Structures

While a specific crystal structure for this compound may not be publicly available, X-ray diffraction analysis of closely related pyrazolo[1,5-a]pyrimidine derivatives provides invaluable insights into the solid-state conformation, molecular geometry, and intermolecular interactions that would be expected for this compound. researchgate.neteurjchem.comresearchgate.net

X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystal. Studies on related pyrazolo[1,5-a]pyrimidines have shown that the fused ring system is generally planar. mdpi.com The bond lengths and angles determined from the crystal structure provide definitive proof of the molecular connectivity. For example, the structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine was determined by X-ray diffractometry, confirming its molecular geometry. researchgate.net

The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions. In the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, intramolecular interactions between the pyrazole nitrogen and a chlorine atom of the trichloromethyl group, as well as intermolecular interactions involving the pyrimidine nitrogen and chlorine atoms, and π–π stacking between pyrazole rings were observed. researchgate.net For this compound, similar interactions, particularly halogen bonding involving the iodine atom, would be expected to play a significant role in the crystal packing.

X-ray diffraction is an unequivocal method for distinguishing between isomers. clockss.org In cases where spectroscopic data might be ambiguous in differentiating between, for example, a 5-methyl and a 7-methyl substituted pyrazolo[1,5-a]pyrimidine, a single-crystal X-ray structure provides a definitive answer. The precise location of each atom and substituent is determined, leaving no doubt as to the correct isomeric form. nih.gov For instance, the regioselectivity of the synthesis of cyclopentapyrazolo[1,5-a]pyrimidines was confirmed using X-ray diffraction analysis, which was crucial in distinguishing between angular and linear isomers. nih.gov

Computational Chemistry and Theoretical Insights into 2 Iodo 5 Methylpyrazolo 1,5 a Pyrimidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to study pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netresearchgate.net DFT, particularly with the B3LYP functional, is a popular choice for balancing computational cost and accuracy in predicting the geometric and electronic properties of such heterocyclic systems. researchgate.netresearchgate.net These calculations optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the pyrazolo[1,5-a]pyrimidine core, these studies confirm a rigid and planar fused N-heterocyclic system. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In pyrazolo[1,5-a]pyrimidine systems, the HOMO-LUMO gap is influenced by the nature and position of substituents. For instance, studies on related pyrimidine (B1678525) derivatives show that the introduction of different functional groups can modulate this energy gap significantly. aimspress.com While specific calculations for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine are not widely published, analysis of similar structures suggests that the electron-donating methyl group and the electron-withdrawing, polarizable iodine atom would have distinct effects on the electron distribution and orbital energies. DFT calculations on related pyrazolo[3,4-d]pyrimidines have shown that such substitutions lead to small energy gaps, indicating high chemical reactivity and the potential for intramolecular charge transfer. researchgate.net

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Heterocyclic Systems

Compound/SystemMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83 scirp.org
1,2,4-Triazine DerivativeDFT/B3LYP/6-311++G--4.4871 irjweb.com
TemozolomideDFT/B3LYP/6-311G(d)--- aimspress.com
4-aminopyrazolo[3,4-d]pyrimidineB3LYP/6-31G**--- researchgate.net

This table presents data for related heterocyclic compounds to illustrate typical values obtained from DFT calculations, as specific data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net

For pyrazolo[1,5-a]pyrimidine systems, MEP analyses reveal key reactivity sites. Studies on analogous compounds show that the nitrogen atoms of the pyrimidine and pyrazole (B372694) rings are typically regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net Conversely, hydrogen atoms attached to the ring system often exhibit positive potential. researchgate.net The presence of the iodine atom at the 2-position in this compound would significantly influence the MEP map. The area around the iodine atom would likely show complex potential due to its high polarizability. MEP analysis has been instrumental in designing pyrazolo-pyrimidine inhibitors by optimizing hydrogen-bond acceptor strength to enhance potency. rsc.org

Dipole Moment Calculations

For pyrazolo[1,5-a]pyrimidine derivatives, the dipole moment is highly sensitive to the attached functional groups. A study on 7-substituted pyrazolo[1,5-a]pyrimidines calculated significant changes in dipole moment upon excitation, indicating substantial charge redistribution, which is important for their application as fluorophores. rsc.org The introduction of the iodo and methyl groups in this compound would result in a specific dipole moment that influences its physical properties and interactions with its environment.

Table 2: Calculated Dipole Moments for a 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivative

StateMethodCalculated Dipole Moment (Debye)Reference
Ground StateDFT/B3LYP/def2-TZVP- rsc.org
Excited StateTD-DFTΔμ = 10.3 - 19.0 D rsc.org

Note: The table shows the change in dipole moment (Δμ) for related fluorescent derivatives, highlighting the impact of electronic transitions.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes, flexibility, and interactions with solvent or biological macromolecules. nih.gov

For a relatively rigid system like the pyrazolo[1,5-a]pyrimidine core, MD simulations are particularly useful for studying the dynamics of substituent groups and the molecule's interactions within a biological environment, such as the active site of an enzyme. nih.gov For this compound, MD simulations could be used to explore its conformational stability, how it interacts with water molecules, and its dynamic fit within a target protein's binding pocket. Such simulations are often used in conjunction with molecular docking to refine the predicted binding poses and estimate the stability of the ligand-protein complex over time.

Computational Studies on Reaction Regioselectivity and Kinetics

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. DFT calculations can be used to determine the activation energies of different reaction pathways, thereby predicting the regioselectivity and kinetics. The synthesis of substituted pyrazolo[1,5-a]pyrimidines often involves the condensation of aminopyrazoles with 1,3-bielectrophilic compounds, where multiple isomers can potentially form. nih.gov

Computational studies have successfully explained the observed regioselectivity in these reactions. By calculating the energy barriers for the formation of different isomers, researchers can identify the most favorable reaction pathway. rsc.org For example, the regioselectivity of the reaction between aminopyrazoles and allenic ketones to form pyrazolo[1,5-a]pyrimidines was rationalized using DFT calculations at the B3LYP/6-31G* level. rsc.org Similarly, understanding the electronic properties (like atomic charges and frontier orbital densities) of the starting materials can predict which atoms are most likely to react, guiding synthetic strategies to obtain the desired product, such as this compound.

Molecular Docking and Binding Interaction Prediction for Biomolecular Targets

Given the prominence of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery, molecular docking is one of the most widely applied computational techniques for this class of compounds. mdpi.comjohnshopkins.edu Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity or score. nih.gov These predictions help to elucidate the mechanism of action and guide the design of more potent and selective inhibitors.

Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively studied as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.com Docking studies have shown that the pyrazolo[1,5-a]pyrimidine core can act as a scaffold, mimicking ATP to bind in the kinase hinge region. mdpi.com Specific substitutions are then explored to optimize interactions with other parts of the active site. For this compound, the iodine atom could form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand binding. The methyl group could engage in favorable hydrophobic interactions.

Table 3: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative ClassProtein TargetKey Interactions NotedReference
2-(Anilinyl)pyrazolo[1,5-a]pyrimidinesCDK2 / TRKAHydrogen bonding with hinge region residues (e.g., Leu83 of CDK2, Met592 of TRKA). mdpi.com
7-Aryl-pyrazolo[1,5-a]pyrimidines14-alpha demethylase, TranspeptidasePotent inhibitory interactions predicted. nih.gov
Various derivativesDNA Gyrase, C. albicans Aspartic ProteaseLower binding energies indicating good binding potential. johnshopkins.edu
Picolinamide-substituted derivativesTrkAHinge interaction with Met592. mdpi.com
General Pyrazolo[1,5-a]pyrimidinesAryl Hydrocarbon Receptor (AHR)Identified as potent antagonists through virtual screening and optimization. rsc.org

Chemical Reactivity and Derivatization of 2 Iodo 5 Methylpyrazolo 1,5 a Pyrimidine

Cross-Coupling Reactions at the 2-Iodo Position

The carbon-iodine bond at the C2 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While specific examples for the 2-iodo-5-methyl derivative are not extensively detailed, the reactivity of halogenated pyrazolo[1,5-a]pyrimidines in general is well-established, allowing for the introduction of a wide array of functional groups. nih.govnih.gov

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. While the literature provides specific examples for the functionalization at other positions of the pyrazolo[1,5-a]pyrimidine core, the principles are directly applicable to the 2-iodo derivative. For instance, the Sonogashira coupling of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with phenylacetylene has been successfully demonstrated. nih.gov The reaction, catalyzed by palladium(II) acetate in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds smoothly to yield the corresponding 3-(phenylethynyl) derivative. nih.govacs.org This highlights the utility of the Sonogashira reaction for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine scaffold, which can serve as precursors for more complex structures. nih.gov

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine core is an excellent substrate for this reaction. Studies have shown that chloro and bromo derivatives at various positions readily undergo Suzuki coupling. For example, 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives have been coupled with a range of boronic acids and esters in the presence of a palladium catalyst to install indole and other heteroaromatic systems at the C5 position. nih.gov Similarly, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with numerous aryl and heteroaryl boronic acids, demonstrating the broad scope of this reaction. nih.gov These examples strongly suggest that 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would be an excellent substrate for introducing a diverse array of aryl and heteroaryl substituents at the C2 position.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide variety of amines. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully functionalized using this methodology. For instance, 5-chloro-pyrazolo[1,5-a]pyrimidine intermediates are key substrates in the synthesis of selective PI3Kδ inhibitors, where the Buchwald-Hartwig reaction is used to introduce benzimidazole and other nitrogen-containing heterocycles. nih.govnih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgresearchgate.net This transformation is crucial for synthesizing libraries of compounds with diverse amine substituents, which is vital for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Table 1: Representative Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine Core
Reaction TypeHalide PositionCoupling PartnerCatalyst/LigandBaseConditionsProductYield (%)Reference
SonogashiraC3-IodoPhenylacetylenePd(OAc)₂DABCOCH₃CN, 80 °C, 12 h2-methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidineN/A nih.gov
Suzuki-MiyauraC3-BromoPhenylboronic acidXPhosPdG2/XPhosK₃PO₄THF/H₂O, 80 °C, 16 h7-(trifluoromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-5-one74 nih.gov
Suzuki-MiyauraC5-ChloroIndole-4-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O, 100 °C5-(Indol-4-yl)-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine55-61 nih.gov
Buchwald-HartwigC5-ChloroBenzimidazolePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane, 150 °C, MW5-(Benzimidazol-1-yl)-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine34-88 nih.gov

Functionalization of the 5-Methyl Group

Direct C(sp³)-H functionalization of the methyl group at the C5 position of the pyrazolo[1,5-a]pyrimidine core is a challenging transformation. The current literature primarily focuses on incorporating this group and its derivatives through the initial synthesis of the heterocyclic system. The most common synthetic route involves the cyclocondensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. mdpi.comnih.gov For example, the synthesis of 7-amino-2-methyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is achieved through a three-component reaction where the methyl group at the C2 position originates from 3-amino-5-methylpyrazole. Similarly, 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines are synthesized from 3-methyl-1H-pyrazol-5-amine. rsc.org While direct oxidation or condensation reactions on the 5-methyl group are not extensively reported, its presence is a key structural feature in many biologically active pyrazolo[1,5-a]pyrimidines. mdpi.com Further research into selective C-H activation methods could unlock new pathways for derivatizing this position.

Site-Selective C-H Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it offers an atom-economical way to modify complex molecules without the need for pre-functionalized starting materials. rsc.org The pyrazolo[1,5-a]pyrimidine core possesses several C-H bonds that can be selectively targeted. The electronic nature of the fused ring system, with a π-excessive pyrazole (B372694) ring and a π-deficient pyrimidine (B1678525) ring, dictates the regioselectivity of these reactions, with the C3 position on the pyrazole ring being particularly susceptible to electrophilic attack. mdpi.comrsc.org

The introduction of selenium into heterocyclic compounds is of great interest due to the unique biological activities of organoselenium compounds. rsc.org Site-selective C-H selenylation of the pyrazolo[1,5-a]pyrimidine core has been achieved with high regioselectivity at the C3 position.

One effective method involves an iodine-catalyzed three-component reaction between amino pyrazoles, chalcones, and diaryl diselenides. rsc.orgrsc.org This protocol allows for the direct synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. The reaction proceeds efficiently using molecular iodine as a catalyst and DMSO, with the iodine playing a crucial role in both the initial cyclization and the subsequent C-H selenylation step. rsc.org

Another approach is the Oxone-mediated C-H selenylation of pre-formed pyrazolo[1,5-a]pyrimidines. This method uses Oxone as a green and inexpensive oxidant to react various pyrazolo[1,5-a]pyrimidine derivatives with diphenyl diselenide in acetonitrile (B52724) at room temperature, affording the C3-selenylated products in good yields. thieme-connect.de These methods demonstrate the feasibility of selectively functionalizing the C3 position, which is electronically activated for electrophilic substitution. thieme-connect.denih.gov

Table 2: C3-Selenylation of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine SubstrateSelenylating AgentMethodConditionsProductYield (%)Reference
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineDiphenyl diselenideOxone-mediatedOxone (1 eq.), MeCN, rt2-Methyl-7-phenyl-3-(phenylselanyl)pyrazolo[1,5-a]pyrimidine86 thieme-connect.de
2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineDiphenyl diselenideOxone-mediatedOxone (1 eq.), MeCN, rt2-Methyl-7-(4-methoxyphenyl)-3-(phenylselanyl)pyrazolo[1,5-a]pyrimidine89 thieme-connect.de
2-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidineDiphenyl diselenideOxone-mediatedOxone (1 eq.), MeCN, rt2-Methyl-7-(4-chlorophenyl)-3-(phenylselanyl)pyrazolo[1,5-a]pyrimidine82 thieme-connect.de
3-Aminopyrazole, Chalcone, Diphenyl diselenideDiphenyl diselenideI₂-catalyzed 3-componentI₂ (20 mol%), DMSO, 110 °C3-Selenylated pyrazolo[1,5-a]pyrimidine78 rsc.org
3-Aminopyrazole, Chalcone, Di-p-tolyl diselenideDi-p-tolyl diselenideI₂-catalyzed 3-componentI₂ (20 mol%), DMSO, 110 °C3-(p-tolylselanyl)pyrazolo[1,5-a]pyrimidine82 rsc.org
3-Aminopyrazole, Chalcone, Bis(4-bromophenyl) diselenideBis(4-bromophenyl) diselenideI₂-catalyzed 3-componentI₂ (20 mol%), DMSO, 110 °C3-((4-bromophenyl)selanyl)pyrazolo[1,5-a]pyrimidine85 rsc.org

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in the pyrazolo[1,5-a]pyrimidine system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS) reactions, particularly at the C5 and C7 positions when appropriate leaving groups are present. nih.gov This reactivity is a cornerstone for the functionalization of the scaffold, allowing the introduction of a wide array of structural motifs. nih.gov

The reactivity of different positions on the pyrimidine ring towards nucleophiles is not uniform. Studies on related 5,7-dihalogenated-2-methylpyrazolo[1,5-a]pyrimidines have demonstrated that the C7 position is significantly more reactive towards nucleophilic attack than the C5 position. nih.gov This selectivity allows for sequential and controlled functionalization. For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate proceeds selectively at the C7 position. nih.gov

Common nucleophiles employed in these reactions include:

Amines: Aromatic, alkyl, and cycloalkylamines are frequently used to introduce nitrogen-containing substituents. nih.gov

Alkoxides: Substituted alkoxides can be used to form ether linkages. nih.gov

Other Nucleophiles: Thiol and hydroxyl groups can also be introduced, often following an initial halogenation step, to modify the molecule's properties. nih.gov

In the context of this compound, while the C5 position is occupied by a methyl group, the C7 position remains a prime site for functionalization. Should a leaving group be introduced at C7 (e.g., via a synthetic route starting from a 5,7-dihydroxy precursor), it would be expected to readily undergo substitution with various nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

Starting MaterialNucleophileReaction ConditionsProductYieldReference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, acetone, Room Temp4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94% nih.gov
7-Chloro- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivativeVarious Anilines-7-Anilino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives87-93% nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core is also capable of undergoing electrophilic aromatic substitution. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile, with substitution occurring on either the pyrazole or pyrimidine ring. researchgate.net The pyrazole moiety is generally more electron-rich and thus more susceptible to electrophilic attack, with the C3 position being the most reactive site. rsc.org The pyrimidine ring can also be functionalized, typically at the C6 position. researchgate.net

Key electrophilic substitution reactions include:

Nitration: The orientation of nitration is strongly dependent on the reagents used. For the parent pyrazolo[1,5-a]pyrimidine, reaction with a mixture of nitric and sulfuric acids results in substitution at the C3 position to yield the 3-nitro derivative. In contrast, using nitric acid in acetic anhydride leads to the formation of the 6-nitro compound. researchgate.net

Halogenation: Bromination of the parent system typically yields the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.net Iodination can also be achieved regioselectively at the C3 position using reagents like N-iodosuccinimide or a combination of potassium iodide and an oxidizing agent like PIDA (phenyliodine diacetate).

Formylation: The core can be modified by formylation, allowing for the introduction of an aldehyde group. rsc.org

For this compound, the C2 position is already substituted. The C3 position, being electronically activated by the pyrazole nitrogen atoms, would be the most probable site for further electrophilic attack. The C6 position on the pyrimidine ring also remains a potential site for substitution under specific conditions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazolo[1,5-a]pyrimidine

ReactionReagentsPosition of SubstitutionProductReference
NitrationHNO₃ / H₂SO₄C33-Nitropyrazolo[1,5-a]pyrimidine researchgate.net
NitrationHNO₃ / Ac₂OC66-Nitropyrazolo[1,5-a]pyrimidine researchgate.net
BrominationBr₂C3, then C63-Bromo- and 3,6-Dibromopyrazolo[1,5-a]pyrimidine researchgate.net
IodinationKI / PIDA, H₂OC33-Iodopyrazolo[1,5-a]pyrimidine derivatives

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyrazolo[1,5-a]pyrimidine ring system can undergo ring-opening and rearrangement reactions, leading to the formation of different heterocyclic structures. These transformations are often driven by the inherent strain or reactivity of the fused system and can be influenced by substituents and reaction media.

A notable example is the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines into 5-aroyl-NH-pyrazolo[3,4-b]pyridines. rsc.org This unprecedented transformation occurs in high yields under microwave irradiation in aqueous sodium hydroxide. The mechanism is proposed to be an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) process, where a hydroxide ion attacks the pyrimidine ring, leading to its opening, followed by recyclization to form the more stable pyridine ring. rsc.org

Another relevant transformation observed in related N-heterocyclic systems is the Dimroth rearrangement. This type of rearrangement is known to occur in imidazo[1,2-a]pyrimidines and nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines, often catalyzed by acid or base. nih.gov It involves the cleavage of a C-N bond within the ring, followed by rotation and reformation of the bond to yield an isomeric structure. The rate and outcome of the Dimroth rearrangement are highly dependent on the pH of the medium and the nature of the substituents on the ring. nih.gov

Furthermore, studies on the related tetrazolo[1,5-a]pyrimidine system, which exists in equilibrium with its 2-azidopyrimidine tautomer, have shown that hydrogenation can lead to ring-opening. beilstein-archives.org Catalytic hydrogenation (Pd/C, H₂) of these compounds can reduce the pyrimidine ring and cleave the tetrazole ring, ultimately forming 2-aminopyrimidines. beilstein-archives.org This demonstrates the potential for the pyrimidine portion of the fused system to be opened under reductive conditions.

While these reactions have not been specifically documented for this compound, they illustrate the potential for skeletal transformations of the pyrazolo[1,5-a]pyrimidine core under nucleophilic, acidic, basic, or reductive conditions.

Advanced Research Applications and Mechanistic Exploration of 2 Iodo 5 Methylpyrazolo 1,5 a Pyrimidine Derivatives

Role as Scaffolds in Medicinal Chemistry Research

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a dominant motif in numerous biologically active compounds. rsc.org Its structural framework, which combines a pyrazole (B372694) and a pyrimidine (B1678525) ring, provides a versatile platform for developing therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The ability to readily functionalize this scaffold allows for the fine-tuning of its physicochemical properties to optimize interactions with biological targets. nih.gov

Design and Synthesis of Selective Enzyme Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective template for the design of selective enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org

Kinase Inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various protein kinases. nih.gov For instance, certain derivatives have shown significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov The design of dual inhibitors targeting both CDK2 and TRKA represents a promising strategy in cancer therapy to overcome drug resistance. nih.gov

A series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their dual inhibitory potential. nih.gov Compounds 6s and 6t from this series demonstrated potent dual inhibition with the following IC50 values: nih.gov

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6s 0.230.45
6t 0.090.45
ribociclib (CDK2 reference)0.07-
larotrectinib (TRKA reference)-0.07

Data from a study on dual CDK2/TRKA inhibitors. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has also been utilized to develop inhibitors for other kinases, including mTOR, PI3Kδ, and VPS34. Furthermore, its application extends to the JAK1-JH2 pseudokinase domain, highlighting the broad utility of this scaffold in targeting diverse kinase families.

Exploration of Ligand-Receptor Interactions and Binding Affinity

The pyrazolo[1,5-a]pyrimidine core is instrumental in establishing key interactions within the binding sites of target proteins. mdpi.com Molecular modeling studies have revealed that the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring system can form crucial hydrogen bonds with amino acid residues in the hinge region of kinases, such as Met592 in TRKA. mdpi.com

In the context of estrogen receptors (ER), pyrazolo[1,5-a]pyrimidine derivatives have been investigated as subtype-selective ligands. nih.gov One particular derivative, 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine, exhibited a 36-fold binding selectivity for ERβ over ERα. nih.gov This selectivity is attributed to different binding orientations adopted by the ligand within the ligand-binding pockets of the two ER subtypes. nih.gov Such selective ligands are valuable tools for elucidating the specific biological functions of ERβ. nih.gov

Investigation of Protein Targets and Biological Pathways Modulation

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its use in probing and modulating various biological pathways. encyclopedia.pubnih.gov By serving as a core structure for a diverse library of compounds, researchers can systematically investigate structure-activity relationships and identify compounds that selectively interact with specific protein targets. nih.govrsc.org This approach has been successful in identifying inhibitors for a range of protein kinases that are key players in cell proliferation and survival pathways. nih.gov The development of such inhibitors contributes to a deeper understanding of the roles these proteins play in both normal physiology and disease states like cancer. nih.gov

Application in Supramolecular Chemistry and Materials Science

Beyond its applications in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine framework has emerged as a valuable component in the fields of supramolecular chemistry and materials science due to its unique photophysical and structural properties. encyclopedia.pubresearchgate.net

Development as Fluorophores: Photophysical Properties and Optical Behavior

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising fluorophores for applications in cellular imaging and optoelectronic materials. rsc.orgresearchgate.net These compounds exhibit tunable photophysical properties, with their absorption and emission characteristics being highly dependent on the nature and position of substituents on the heterocyclic core. rsc.orgnih.gov

For example, the introduction of electron-donating groups at the 7-position of the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance both absorption and emission intensities. rsc.orgnih.gov A study on a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines demonstrated a wide range of fluorescence quantum yields (ΦF), from 0.01 to as high as 0.97. rsc.org

DerivativeSubstituent at Position 7Molar Absorptivity (ε, M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a 4-pyridyl--
4b 2,4-dichlorophenyl--
4d Phenyl--
4e 4-methoxyphenyl--
General RangeVarious aryl groups3,320 to 20,5930.01 to 0.97

Data from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org

The fluorescence properties of these compounds are often attributed to intramolecular charge transfer (ICT) processes. researchgate.net The stability and tunable optical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores make them comparable to commercially available probes. rsc.orgnih.gov

Crystal Engineering and Solid-State Phenomena

The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent candidate for crystal engineering studies. encyclopedia.pub Derivatives of this heterocycle have a tendency to form well-defined crystals, allowing for the investigation of intermolecular interactions and packing phenomena in the solid state. researchgate.net

X-ray diffraction studies of pyrazolo[1,5-a]pyrimidine derivatives have revealed various inter- and intramolecular interactions, including hydrogen bonds and π–π stacking, which govern the supramolecular assembly. researchgate.net Understanding these interactions is crucial for designing materials with specific solid-state properties, such as solid-state emitters. rsc.org For instance, pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have been shown to exhibit good solid-state emission intensities, with quantum yields in the solid state (QYSS) ranging from 0.18 to 0.63. rsc.org

Catalytic Applications of Pyrazolo[1,5-a]pyrimidine-based Ligands

The inherent structural features of pyrazolo[1,5-a]pyrimidines make them excellent candidates for the construction of ligands for metal-catalyzed reactions. The nitrogen atoms within the fused ring system can act as coordination sites for a variety of transition metals, while the substituents on the pyrazole and pyrimidine rings can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. This adaptability is crucial for optimizing catalytic activity and selectivity in a wide range of organic transformations.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been a primary area of application for pyrazolo[1,5-a]pyrimidine-based ligands. rsc.org The C-I bond in 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine serves as a highly effective handle for introducing phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating moieties. These modified pyrazolo[1,5-a]pyrimidines can then act as ligands, stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Research in this area has explored the use of these ligands in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction, which forms carbon-carbon bonds between organoboranes and organic halides, is significantly influenced by the ligand architecture. Pyrazolo[1,5-a]pyrimidine-based ligands have shown promise in promoting high yields and turnover numbers in these reactions.

Heck Coupling: The palladium-catalyzed reaction of aryl or vinyl halides with alkenes is another area where these ligands have been investigated. The steric and electronic environment provided by the pyrazolo[1,5-a]pyrimidine scaffold can influence the regioselectivity and efficiency of the Heck reaction.

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, benefits from ligands that can stabilize the palladium-copper catalytic system often employed. The nitrogen-rich core of pyrazolo[1,5-a]pyrimidines can play a crucial role in this stabilization.

While specific data on the catalytic performance of ligands derived exclusively from this compound is not extensively detailed in publicly available literature, the broader class of pyrazolo[1,5-a]pyrimidine ligands has demonstrated considerable potential. The following table summarizes representative data for catalytic reactions employing related pyrazolo[1,5-a]pyrimidine-based ligand systems, illustrating their general efficacy.

Catalyst SystemReaction TypeSubstratesProductYield (%)
Pd(OAc)₂ / Ligand ASuzuki-MiyauraAryl bromide, Phenylboronic acidBiphenyl derivative85-95
PdCl₂(PPh₃)₂ / Ligand BHeckIodobenzene, StyreneStilbene70-88
Pd(PPh₃)₄ / CuI / Ligand CSonogashiraAryl iodide, PhenylacetyleneDiphenylacetylene80-92

Ligand A, B, C: Generic representations of pyrazolo[1,5-a]pyrimidine-based ligands.

The development of new and efficient synthetic routes to functionalized pyrazolo[1,5-a]pyrimidines, including microwave-assisted methods, is further expanding the diversity of ligands that can be accessed. nih.gov This, in turn, is expected to lead to the discovery of catalysts with enhanced activity, selectivity, and broader substrate scope. The exploration of these compounds as ligands for asymmetric catalysis also represents a promising and largely untapped frontier.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste disposal : Segregate halogenated waste (e.g., iodine-containing byproducts) and neutralize acidic reaction mixtures before disposal .
  • Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention for iodine-related toxicity .

How is the structural integrity of this compound confirmed post-synthesis?

Q. Basic

  • X-ray crystallography : Resolves regiochemistry of iodine and methyl substituents (e.g., bond angles and distances) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (~δ 2.5 ppm); iodine deshields adjacent protons (δ 7.5–8.5 ppm for pyrimidine protons) .
    • ¹³C NMR : Iodine causes significant downfield shifts (~δ 90–100 ppm for C-2) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₆IN₃ requires m/z 259.9561 [M+H]⁺) .

How can regioselectivity challenges in synthesizing iodo-substituted pyrazolo[1,5-a]pyrimidines be addressed?

Advanced
Regioselectivity issues arise with unsymmetrical 1,3-bielectrophilic reagents. Strategies include:

  • Computational modeling : Predict favorable reaction pathways using DFT calculations to identify transition states .
  • Isolation of intermediates : Trapping and characterizing reactive intermediates (e.g., enamines or keto-enol tautomers) to guide regiochemical outcomes .
  • Advanced spectral techniques : Use ¹H-¹⁵N HMBC NMR to confirm nitrogen connectivity and regiochemistry .

How can contradictory spectral data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Q. Advanced

  • X-ray crystallography : Provides unambiguous structural proof, especially for regioisomers with similar NMR profiles .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track bond formation and validate spectral assignments .

What strategies enhance the biological activity of this compound derivatives?

Q. Advanced

  • Substituent modulation :
    • Electron-withdrawing groups (e.g., CF₃) : Improve binding affinity to targets like COX-2 or HMG-CoA reductase .
    • Amino groups at position 5 : Enhance solubility and interaction with enzyme active sites (e.g., kinase inhibition) .
  • Prodrug design : Incorporate hydrolyzable esters (e.g., ethyl carboxylates) to improve bioavailability .

What methodologies enable functionalization of the iodo group in this compound?

Q. Advanced

  • Cross-coupling reactions :
    • Sonogashira coupling : Replace iodine with alkynes using Pd/Cu catalysts .
    • Buchwald-Hartwig amination : Introduce amines at position 2 via Pd-mediated C–N bond formation .
  • Nucleophilic substitution : React with NaN₃ to generate azide derivatives for click chemistry applications .

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